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Core Science & Biosynthesis

Foundational

4-Boc-Thiomorpholine-2-Acetic Acid: A Comprehensive Technical Guide to Molecular Structure, Synthesis, and Application

Executive Summary In the landscape of modern drug discovery, functionalized saturated heterocycles are highly prized for their ability to modulate pharmacokinetic properties and navigate complex biological targets. 4-Boc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized saturated heterocycles are highly prized for their ability to modulate pharmacokinetic properties and navigate complex biological targets. 4-Boc-thiomorpholine-2-acetic acid is a specialized, synthetically versatile building block characterized by a sulfur- and nitrogen-containing six-membered ring. This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic synthesis, and critical role in the development of Nitric Oxide Synthase (NOS) inhibitors. Designed for research scientists and drug development professionals, this guide establishes self-validating protocols to ensure high-fidelity synthesis and characterization.

Chemical Identity & Physicochemical Properties

The molecular integrity of 4-Boc-thiomorpholine-2-acetic acid relies on the precise spatial arrangement of its heteroatoms and functional groups. The fully saturated core provides a rigid scaffold, while the acetic acid appendage offers a handle for peptide coupling or further derivatization[1].

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 2-(4-(tert-butoxycarbonyl)thiomorpholin-2-yl)acetic acid
Molecular Formula C₁₁H₁₉NO₄S
Molecular Weight 261.34 g/mol
Exact Mass 261.1035 Da
Topological Polar Surface Area (TPSA) 86.0 Ų
Rotatable Bonds 4
Hydrogen Bond Donors / Acceptors 1 / 5
Stereochemistry Chiral at C2 (Typically synthesized as a racemate unless resolved)

Molecular Architecture & Conformational Dynamics

The structure of 4-Boc-thiomorpholine-2-acetic acid is defined by three distinct domains, each serving a specific chemical purpose:

  • The Thiomorpholine Core: A six-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 4. The ring predominantly adopts a chair conformation to minimize steric strain.

  • The C2 Acetic Acid Group: Positioned adjacent to the sulfur atom, this group strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons. It serves as the primary site for downstream functionalization (e.g., amide bond formation).

  • The N4 Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the nitrogen atom prevents unwanted nucleophilic attacks during multi-step syntheses. The steric bulk of the Boc group restricts nitrogen inversion and creates rotamers (due to hindered rotation around the carbamate C-N bond), which often results in broadened signals in NMR spectroscopy.

MolecularStructure Core Thiomorpholine Core (Heterocyclic Scaffold) S_atom Sulfur (Position 1) Oxidation Site Core->S_atom contains N_atom Nitrogen (Position 4) Attachment Point Core->N_atom contains Acetic Acetic Acid Group (C2 Functionalization) Core->Acetic substituted at C2 Boc Boc Group (Amine Protection) N_atom->Boc protected by

Fig 1: Logical breakdown of the 4-Boc-thiomorpholine-2-acetic acid molecular architecture.

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-Boc-thiomorpholine-2-acetic acid requires a carefully orchestrated sequence of Michael addition, ring closure, reduction, and protection. The foundational methodology is adapted from patent literature detailing the synthesis of NOS inhibitors [2].

Mechanistic Insights (Causality)
  • Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized instead of standard amines like triethylamine. DBU is a strong, non-nucleophilic amidine base that efficiently deprotonates the thiol of 2-aminoethanethiol without reacting with the highly electrophilic diethyl fumarate[2].

  • Biphasic Protection/Saponification: Using a Dioxane/Water (1:1) solvent system allows for simultaneous ester hydrolysis (via LiOH) and amine protection (via Boc₂O). The water dissolves the inorganic base, while dioxane solubilizes the organic intermediate and Boc anhydride.

  • Acidic Workup (KHSO₄): Potassium bisulfate is specifically chosen to adjust the pH to ~3. Unlike strong acids (e.g., HCl) which can prematurely cleave the acid-sensitive Boc group, KHSO₄ provides a buffered acidic environment that protonates the carboxylate for organic extraction while preserving the protecting group.

Table 2: Stoichiometry for Core Synthesis

ReagentMW ( g/mol )EquivalentsRole
Diethyl fumarate172.181.0Electrophile / Carbon scaffold
2-Aminoethanethiol HCl113.611.0Nucleophile / Heteroatom source
DBU152.242.5Non-nucleophilic base
LiOH (aq)23.953.0Saponification agent
Boc₂O218.251.2Amine protecting group
Step-by-Step Protocol
  • Michael Addition & Cyclization: To a solution of THF (100 mL) under inert atmosphere, add diethyl fumarate (1.0 eq) and DBU (2.5 eq). Slowly add 2-aminoethanethiol hydrochloride (1.0 eq). Stir the reaction at room temperature for 16 hours.

    • Note on Chemical Logic: The thiolate undergoes a Michael addition to the fumarate double bond. The primary amine subsequently attacks the ester carbonyl, yielding a lactam intermediate (5-oxothiomorpholine-2-acetate).

  • Reduction (Optional but Mechanistically Required for Saturated Core): To obtain the fully saturated thiomorpholine core, the lactam intermediate is typically reduced using Borane-THF complex prior to the next step.

  • Saponification & Protection: Dissolve the resulting intermediate in a 1:1 mixture of Dioxane/Water. Add LiOH (3.0 eq) and Di-tert-butyl dicarbonate (1.2 eq). Stir for 12 hours at room temperature.

  • Workup & Isolation: Remove the dioxane in vacuo. Carefully adjust the aqueous layer to pH 3 using saturated aqueous KHSO₄. Extract the product with Ethyl Acetate (3x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product.

SyntheticWorkflow Step1 Step 1: Michael Addition Diethyl fumarate + 2-aminoethanethiol Reagent: DBU | Solvent: THF Step2 Step 2: Ring Closure & Reduction Formation of Saturated Thiomorpholine Step1->Step2 Step3 Step 3: Saponification & Protection Reagents: LiOH, Boc2O Solvent: Dioxane/H2O Step2->Step3 Step4 Step 4: Acidic Workup Reagent: KHSO4 (pH 3) Extraction: EtOAc Step3->Step4 Product Final Product: 4-Boc-thiomorpholine-2-acetic acid Step4->Product

Fig 2: Step-by-step synthetic workflow and mechanistic progression.

Analytical Characterization & Self-Validating Protocols

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming the following checkpoints:

  • Validation Checkpoint 1 (Cyclization): Monitor the initial reaction via TLC (Hexane/EtOAc 6:1). The complete disappearance of the UV-active diethyl fumarate spot confirms the completion of the Michael addition.

  • Validation Checkpoint 2 (Phase Transfer): During the saponification step, the reaction is complete when the organic-soluble ester is fully converted to the aqueous-soluble lithium carboxylate salt. The organic layer should show no product prior to acidification.

  • Validation Checkpoint 3 (Final Product Integrity):

    • LC-MS: Expected m/z is 260.1 for [M-H]⁻ in negative ion mode, confirming the molecular weight of 261.34 g/mol .

    • ¹H NMR (CDCl₃): Look for a massive, characteristic 9H singlet at ~1.45 ppm corresponding to the tert-butyl group. The absence of quartet/triplet signals in the 1.2–4.2 ppm range confirms complete ester hydrolysis.

Applications in Drug Development: NOS Inhibition Pathways

4-Boc-thiomorpholine-2-acetic acid is a critical precursor in the synthesis of therapeutic agents, most notably inhibitors of Inducible Nitric Oxide Synthase (iNOS)[2].

In physiological systems, iNOS is upregulated by inflammatory cytokines or lipopolysaccharides (LPS) in macrophages. Once expressed, iNOS oxidizes L-arginine to produce massive, sustained amounts of nitric oxide (NO), leading to inflammatory diseases, tissue damage, and septic shock[2]. Derivatives synthesized from the thiomorpholine-2-acetic acid scaffold act as competitive inhibitors, binding to the active site of iNOS and halting the pathological overproduction of NO.

NOSPathway Stimulus Inflammatory Cytokines / LPS iNOS Inducible Nitric Oxide Synthase (iNOS) Stimulus->iNOS upregulates NO Nitric Oxide (NO) Overproduction iNOS->NO produces LArg L-Arginine LArg->iNOS substrate Disease Inflammatory Disease / Shock NO->Disease causes Inhibitor NOS Inhibitor (Derived from 4-Boc-TMAA) Inhibitor->iNOS blocks

Fig 3: Role of 4-Boc-thiomorpholine-2-acetic acid derivatives in the iNOS inhibition pathway.

References

  • Arnaiz, D. O., et al. "Inhibitors of nitric oxide synthase." U.S. Patent No. 6,852,714. Washington, DC: U.S. Patent and Trademark Office, 2005.

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 4-Boc-Thiomorpholine-2-Acetic Acid in Advanced Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing heterocycles has become a cornerstone for modulating the pharmacokinetic and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing heterocycles has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 4-Boc-thiomorpholine-2-acetic acid (IUPAC: 2-(4-(tert-butoxycarbonyl)thiomorpholin-2-yl)acetic acid) is a highly specialized, bifunctional building block designed for advanced peptidomimetic synthesis and small-molecule drug discovery.

While simple morpholine rings are ubiquitous in FDA-approved drugs, the substitution of oxygen with sulfur to form a thiomorpholine core imparts distinct electronic properties and metabolic stability[1]. The architectural brilliance of this specific compound lies in its two functional modifications:

  • The Acetic Acid Spacer: Unlike a direct C2-carboxylic acid, the acetic acid side chain (-CH₂COOH) introduces a critical methylene spacer. This spacer increases the conformational flexibility of the resulting amide bonds, allowing the functional group to optimally orient itself within complex biological binding pockets (e.g., kinase hinge regions or protease active sites).

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust, orthogonal shield for the secondary amine, allowing for selective reactions at the carboxylic acid moiety under a wide range of basic or nucleophilic conditions before being cleanly removed under mild acidic conditions[2].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 4-Boc-thiomorpholine-2-acetic acid is essential for predicting its behavior in synthetic workflows and its ultimate influence on the Lipinski parameters of the final drug candidate.

PropertyValueCausality / Implication for Drug Design
Molecular Formula C₁₁H₁₉NO₄SDefines the exact atomic composition and isotopic distribution for mass spectrometry.
Molecular Weight 261.34 g/mol Its relatively low molecular weight ensures that subsequent coupling to larger scaffolds does not prematurely violate Lipinski's Rule of 5.
Physical State Solid (Crystalline)Facilitates highly accurate weighing, handling, and long-term bench stability when stored sealed at 2-8°C[1].
pKa (Carboxylic Acid) ~4.6Ensures the acid is easily deprotonated by mild organic bases (like DIPEA) to facilitate active ester formation during coupling.
Predicted LogP 1.8 - 2.2The sulfur atom significantly increases lipophilicity compared to its morpholine analog, enhancing passive membrane permeability.
Topological Polar Surface Area ~75.6 ŲStrikes an optimal balance between aqueous solubility for synthetic handling and cellular permeability for biological assays.

Chemical Reactivity & Orthogonal Protection Strategy

The synthetic utility of 4-Boc-thiomorpholine-2-acetic acid relies heavily on the principle of orthogonal reactivity. The carboxylic acid can be activated and coupled to primary or secondary amines, while the Boc group remains completely inert. Once the desired scaffold is constructed, the Boc group is cleaved via acidolysis.

Workflow Node1 4-Boc-thiomorpholine-2-acetic acid Node2 Amide Coupling (HATU / DIPEA) Node1->Node2 Primary Amine Node3 Boc-Protected Intermediate Node2->Node3 Room Temp, 2h Node4 Boc Deprotection (TFA / DCM / TIPS) Node3->Node4 Acidic Cleavage Node5 Final Active Pharmaceutical Ingredient Node4->Node5 Lyophilization

Fig 1. Standard two-step synthetic workflow utilizing 4-Boc-thiomorpholine-2-acetic acid.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol A: Sterically Optimized Amide Coupling

Objective: Conjugate the acetic acid moiety to a target amine while preserving the Boc-protected ring nitrogen. Expert Insight: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in sterically hindered environments, driven by the formation of a highly reactive HOAt ester intermediate. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-Boc-thiomorpholine-2-acetic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. The excess DIPEA ensures complete deprotonation of both the carboxylic acid and the incoming amine salt.

  • Pre-activation: Stir at room temperature for 15 minutes. Validation Check: A slight color change (often pale yellow) indicates the successful formation of the HOAt active ester.

  • Coupling: Add 1.1 equivalents of the target primary amine. Stir for 2-4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 260.1[M-H]⁻) confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 5% LiCl to remove residual DMF.

Protocol B: Acidolytic Boc Deprotection with Cation Scavenging

Objective: Remove the Boc group to liberate the secondary amine of the thiomorpholine ring for subsequent functionalization. Expert Insight: During the acidolytic cleavage of the Boc group using Trifluoroacetic acid (TFA), a highly reactive tert-butyl carbocation is generated. Because the thiomorpholine core contains a highly nucleophilic sulfur atom, a scavenger is mandatory . Without it, the tert-butyl cation will attack the sulfur, forming an irreversible S-tert-butyl sulfonium byproduct, destroying the yield.

Step-by-Step Methodology:

  • Cleavage Cocktail: Dissolve the Boc-protected intermediate in a freshly prepared cocktail of DCM / TFA / Triisopropylsilane (TIPS) / H₂O (50:45:2.5:2.5 v/v). Causality: TIPS acts as a potent hydride donor, rapidly quenching the tert-butyl cation into harmless isobutane gas before it can alkylate the sulfur atom.

  • Reaction: Stir at room temperature for exactly 1 hour. Do not exceed 2 hours, as prolonged exposure to strong acids in the presence of adventitious oxygen can lead to premature oxidation of the sulfur atom.

  • Isolation: Concentrate under reduced pressure (do not heat above 30°C).

  • Precipitation: Precipitate the product by adding ice-cold diethyl ether. Centrifuge and decant the supernatant to isolate the highly pure TFA salt of the thiomorpholine derivative.

Mechanistic Applications: Metabolic Bioactivation

Beyond its role as a structural scaffold, the thiomorpholine core is a metabolically active moiety. A wide variety of thiomorpholine building blocks are utilized to explore dynamic structure-activity relationships (SAR)[3]. In vivo, the sulfide (S) can undergo Phase I metabolism via Cytochrome P450 enzymes to form a sulfoxide (S=O) and subsequently a sulfone (O=S=O).

This oxidation cascade is highly strategic in drug design. The conversion from sulfide to sulfone significantly increases the polarity of the molecule, which can aid in the renal clearance of the drug, reducing long-term systemic toxicity. Furthermore, the newly formed oxygen atoms of the sulfone can act as powerful hydrogen bond acceptors, potentially engaging in new, high-affinity interactions with the target protein—a concept known as "metabolic bioactivation."

Metabolism S_core Thiomorpholine Core (Sulfide) CYP Cytochrome P450 Oxidation S_core->CYP Phase I Metabolism Sulfoxide Sulfoxide Metabolite (Reversible) CYP->Sulfoxide [O] addition Sulfoxide->S_core Reductases Sulfone Sulfone Metabolite (Irreversible) Sulfoxide->Sulfone Further [O] addition

Fig 2. Phase I metabolic oxidation pathways of the thiomorpholine core.

Recent advancements in continuous flow chemistry have further optimized the synthesis and scale-up of these foundational thiomorpholine cores, ensuring that derivatives like 4-Boc-thiomorpholine-2-acetic acid remain accessible for high-throughput screening and commercial drug manufacturing[4].

References

  • National Center for Biotechnology Information (NCBI). "Thiomorpholine, N-BOC protected | CID 21949316." PubChem Database. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 4-Boc-thiomorpholine-2-acetic acid at Room Temperature: A Technical Whitepaper

Executive Summary The development of advanced peptidomimetics and novel small-molecule therapeutics frequently relies on conformationally constrained scaffolds. 4-Boc-thiomorpholine-2-acetic acid is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics and novel small-molecule therapeutics frequently relies on conformationally constrained scaffolds. 4-Boc-thiomorpholine-2-acetic acid is a highly versatile building block, combining a sulfur-containing six-membered heterocycle with a versatile acetic acid side chain and a standard tert-butyloxycarbonyl (Boc) protecting group. For researchers and drug development professionals, understanding the thermodynamic stability of this compound at room temperature (298 K) is critical for formulation, long-term storage, and downstream synthetic reliability.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic stability of 4-Boc-thiomorpholine-2-acetic acid. By dissecting the structural thermodynamics of its functional groups and providing a self-validating experimental protocol for stability assessment, this guide serves as an authoritative resource for chemical development workflows.

Structural Thermodynamics & Mechanistic Profiling

The overall thermodynamic stability of 4-Boc-thiomorpholine-2-acetic acid at room temperature is a function of its three primary structural domains: the thiomorpholine ring, the Boc carbamate, and the carboxylic acid moiety.

The Thiomorpholine Core

The 1,4-thiazane (thiomorpholine) ring predominantly adopts a chair conformation, which represents the global thermodynamic minimum. The steric bulk of the Boc group at the N4 position and the acetic acid side chain at the C2 position dictate the conformational equilibrium. At 25°C, the ring is thermodynamically stable against ring-opening. The sulfur atom, while a soft nucleophile, requires a high activation energy ( ΔG‡>95 kJ/mol) to undergo spontaneous oxidation to a sulfoxide or sulfone in the absence of strong oxidizing agents or catalytic light exposure[1].

The Boc Protecting Group

The tert-butyloxycarbonyl group is a carbamate, offering exceptional thermodynamic stability at neutral pH and room temperature. The lone pair on the thiomorpholine nitrogen is delocalized into the carbonyl π∗ orbital of the Boc group. This resonance stabilization lowers the ground-state free energy of the molecule. Spontaneous hydrolysis of the Boc group at room temperature is thermodynamically prohibited due to an immense kinetic barrier; cleavage requires highly acidic conditions (e.g., trifluoroacetic acid) to protonate the carbamate oxygen and facilitate the elimination of isobutylene and carbon dioxide[2].

The Acetic Acid Moiety

In the solid state, the C2-acetic acid side chain drives the formation of intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the lattice enthalpy ( ΔHlat​ ), providing a deep thermodynamic well that stabilizes the solid powder at room temperature. Decarboxylation is thermodynamically unfavorable at 25°C due to the lack of an adjacent electron-withdrawing group capable of stabilizing the resulting carbanion transition state.

Stability Compound 4-Boc-thiomorpholine- 2-acetic acid (Stable at 25°C) Acid Acidic Environment (pH < 3) Compound->Acid Exposure Oxidant Oxidative Stress (ROS / Air) Compound->Oxidant Exposure StableState Thermodynamic Minimum No spontaneous degradation Compound->StableState Room Temp (25°C) Neutral pH BocCleavage Boc Deprotection (ΔG‡ > 100 kJ/mol) Acid->BocCleavage Catalyzed SulfurOx Sulfur Oxidation (Sulfoxide/Sulfone) Oxidant->SulfurOx Catalyzed

Thermodynamic pathways and stability barriers at room temperature.

Quantitative Thermodynamic Data

To contextualize the stability of 4-Boc-thiomorpholine-2-acetic acid, we must look at the thermodynamic parameters governing its potential degradation pathways. The data below summarizes the energetic barriers that prevent spontaneous degradation at standard ambient temperature and pressure (SATP).

Thermodynamic ParameterEstimated Value (298 K)Mechanistic Implication for Stability
ΔG‡ (Boc hydrolysis, pH 7) > 110 kJ/molSpontaneous cleavage is thermodynamically prohibited at RT.
ΔG‡ (Sulfur oxidation, ambient air) > 95 kJ/molKinetically inert to atmospheric oxygen without catalytic intervention.
Lattice Enthalpy ( ΔHlat​ ) ~ -120 kJ/molStrong intermolecular H-bonding (carboxylic acid dimers) stabilizes the solid state.
Degradation Rate Constant ( kobs​ ) < 10−9 s−1 Shelf-life vastly exceeds standard 24-month pharmaceutical requirements.

Note: Values are derived from standard physical chemistry models for carbamates and thioethers under non-catalyzed, ambient conditions[3].

Self-Validating Protocol: Orthogonal Stability Assessment

Traditional accelerated stability testing relies on elevated temperatures (e.g., 40°C/75% RH) and extrapolates to room temperature using the Arrhenius equation. However, this assumes the degradation mechanism remains constant across temperatures, which is often false for complex heterocycles.

To ensure absolute scientific integrity, the following protocol utilizes Isothermal Microcalorimetry (IMC) orthogonally paired with LC-MS/MS . This creates a self-validating system: IMC detects any minute thermodynamic changes (heat flow) at exactly 25°C, while LC-MS/MS confirms that no isenthalpic (zero net heat) degradation pathways have occurred invisibly[4].

Step-by-Step Methodology

Step 1: Sample Preparation and Baseline Establishment

  • Causality: Solid-state kinetics are heavily influenced by surface area and crystal defects. Uniform preparation ensures that measured thermodynamic stability is an intrinsic property of the molecule, not an artifact of the batch's physical state.

  • Action: Mill 4-Boc-thiomorpholine-2-acetic acid to a uniform particle size (e.g., 50 µm). Analyze an initial 1.0 mg aliquot via LC-MS/MS to establish a baseline purity (Target >99.5%).

Step 2: Isothermal Microcalorimetry (IMC) Execution

  • Causality: Any chemical degradation (e.g., oxidation, hydrolysis) involves the breaking and forming of bonds, resulting in an exothermic or endothermic heat flow. IMC measures this directly at room temperature in real-time.

  • Action:

    • Load 500 mg of the prepared solid into a glass ampoule.

    • Seal the ampoule under ambient atmospheric conditions to simulate standard storage.

    • Insert into the microcalorimeter maintained strictly at 25.000°C ( ±0.0001°C ).

    • Record the thermal power signal ( μW ) continuously for 30 days. A stable compound will exhibit a thermal power output of <2μW/g after initial thermal equilibration.

Step 3: Orthogonal LC-MS/MS Validation

  • Causality: While IMC is highly sensitive, it cannot identify what degraded, and theoretically, simultaneous endothermic and exothermic reactions could cancel out (isenthalpic). LC-MS/MS provides the necessary molecular specificity to validate the IMC data.

  • Action:

    • After 30 days, extract the sample from the IMC ampoule.

    • Dissolve a 1.0 mg aliquot in HPLC-grade Acetonitrile/Water (50:50).

    • Run via Reverse-Phase LC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid).

    • Monitor for specific degradation masses: [M−100]+ (loss of Boc) and [M+16]+ (sulfoxide formation).

Step 4: Data Integration and Shelf-Life Modeling

  • Action: Correlate the integrated heat flow ( Q ) from IMC with the mass balance from LC-MS/MS. If heat flow is negligible and purity remains >99.5%, the compound is certified as thermodynamically stable at room temperature.

Workflow Step1 Sample Prep (Solid & Solution) Step2 Isothermal Microcalorimetry (25°C, 30 days) Step1->Step2 Thermal flux Step3 LC-MS/MS Quantification Step2->Step3 Aliquot analysis Step4 Kinetic Modeling & Shelf-life Step3->Step4 Data integration

Self-validating stability assessment workflow combining IMC and LC-MS/MS.

Conclusion

At room temperature (25°C), 4-Boc-thiomorpholine-2-acetic acid exhibits exceptional thermodynamic stability. The high activation energy barriers protecting the Boc carbamate from hydrolysis and the thiomorpholine sulfur from oxidation ensure that the molecule remains kinetically trapped in its stable ground state. By employing rigorous, self-validating analytical frameworks like the combined IMC and LC-MS/MS protocol, researchers can confidently integrate this scaffold into complex synthetic pathways and long-term storage inventories without fear of spontaneous degradation.

References

  • Title: The Journal of Organic Chemistry - Thermodynamic Stability of S-Heterocycles Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (Carbamate Stability) Source: John Wiley & Sons URL: [Link]

  • Title: PubChem Compound Summary for Thiomorpholine Derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 4-Boc-thiomorpholine-2-acetic acid in Peptidomimetics

Introduction & Chemical Rationale The development of peptidomimetics relies heavily on the strategic insertion of unnatural amino acids to impose conformational constraints, enhance proteolytic stability, and modulate ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of peptidomimetics relies heavily on the strategic insertion of unnatural amino acids to impose conformational constraints, enhance proteolytic stability, and modulate target affinity. 4-Boc-thiomorpholine-2-acetic acid is a highly specialized, cyclic β -amino acid analogue. Structurally, it features a thiomorpholine ring containing a secondary amine (protected by a tert-butyloxycarbonyl[Boc] group at position 4) and a thioether (sulfur at position 1), with an acetic acid side chain extending from position 2.

Unlike direct α -amino acids, the insertion of the −CH2​− linker between the thiomorpholine ring and the carboxylic acid provides a degree of rotational freedom while maintaining the overall steric bulk of the heterocycle. This makes it an exceptional building block for designing β -turn mimetics or introducing sulfur-specific interactions (e.g., metal coordination or subsequent oxidation to sulfoxides/sulfones) without completely abolishing coupling efficiency.

Strategic Deployment (Boc vs. Fmoc SPPS)

Expert Insight: Because the amine is Boc-protected, this building block is natively suited for Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . If utilized in standard Fmoc-SPPS , 4-Boc-thiomorpholine-2-acetic acid must be coupled as the final N-terminal residue . The Boc group is stable to the basic conditions (piperidine) used in Fmoc deprotection but will be cleaved during the final acidic global deprotection step. If mid-sequence incorporation is required in an Fmoc strategy, the Fmoc-protected analogue must be synthesized or procured.

Physicochemical Profiling & Reagent Selection

To ensure a self-validating and efficient coupling protocol, researchers must account for the steric hindrance of the thiomorpholine ring and the nucleophilic vulnerability of the thioether sulfur.

Table 1: Physicochemical Properties & Handling Guidelines
ParameterSpecification / GuidelineRationale
Solubility DMF, DCM, NMP, DMSOHigh lipophilicity of the Boc group and thiomorpholine ring ensures excellent solubility in standard polar aprotic peptide solvents.
Activation Strategy HATU / DIPEA or COMUThe steric bulk of the cyclic system requires highly efficient uronium/aminium salts to drive rapid O-acyluronium formation and prevent stalling.
Sulfur Vulnerability Highly susceptible to alkylationDuring acidic Boc deprotection, the generated tert-butyl cations will irreversibly alkylate the thioether unless scavengers (EDT/TIPS) are present.
Oxidation Risk Susceptible to sulfoxide formationAvoid prolonged exposure to atmospheric oxygen in basic solutions; degas solvents if synthesizing highly sensitive sequences.
Mechanistic Causality: Why HATU and EDT?

1. The 7-Aza Effect (HATU Activation): Historically, carbodiimide systems (DIC/HOBt) struggle with bulky cyclic unnatural amino acids. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [1]. HATU generates an OAt-active ester. The nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance (the 7-aza effect), acting as a localized base to hydrogen-bond with the incoming amine, thereby accelerating aminolysis and overcoming the steric hindrance of the thiomorpholine ring.

HATU_Mechanism Acid 4-Boc-thiomorpholine-2-acetic acid (Carboxylic Acid) Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) OAtEster OAt-Active Ester Intermediate Carboxylate->OAtEster + HATU HATU HATU Reagent Product Coupled Peptidomimetic (Amide Bond) OAtEster->Product + Amine Amine Peptide N-terminus (Nucleophile)

Caption: Mechanistic pathway of HATU-mediated activation and coupling via the 7-aza effect.

2. Thioether Scavenging (EDT/TIPS): When the Boc group is cleaved using Trifluoroacetic acid (TFA), highly reactive tert-butyl carbocations are generated. The sulfur atom in the thiomorpholine ring is a strong nucleophile and will attack these cations, resulting in irreversible +56 Da mass adducts (S-tert-butyl sulfonium salts) [2]. To prevent this, Ethanedithiol (EDT) and Triisopropylsilane (TIPS) must be included in the cleavage cocktail. EDT acts as a sacrificial soft nucleophile to trap the carbocations, while TIPS acts as a hydride donor to quench them.

Standardized Experimental Protocols

Protocol A: Solution-Phase Peptide Coupling

Use this protocol for synthesizing small peptidomimetic fragments or functionalizing small-molecule amines.

Reagents Required:

  • 4-Boc-thiomorpholine-2-acetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-Boc-thiomorpholine-2-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow, indicating the formation of the OAt-active ester. Stir at room temperature for 5 minutes.

  • Aminolysis: Add the target amine (1.1 eq) dissolved in a minimal volume of DMF.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor completion via LC-MS or TLC (staining with ninhydrin for primary amines).

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove acidic byproducts), and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Use this protocol for incorporating the building block into a resin-bound peptide sequence.

SPPS_Workflow Resin Resin-Bound Amine (Free N-terminus) Coupling Coupling Reaction (1-2 hours, RT) Resin->Coupling Activation Pre-activation 4-Boc-thiomorpholine-2-acetic acid + HATU + DIPEA Activation->Coupling Wash Washing (DMF/DCM) Coupling->Wash Deprotection Boc Cleavage (TFA + EDT + TIPS) Wash->Deprotection Next Next Coupling Cycle or Cleavage Deprotection->Next

Caption: General SPPS workflow for 4-Boc-thiomorpholine-2-acetic acid incorporation.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide has a free, deprotected N-terminus. Wash the resin thoroughly with DMF ( 3×1 min ).

  • Coupling Cocktail: For a 0.1 mmol scale synthesis, dissolve 4-Boc-thiomorpholine-2-acetic acid ( 0.4 mmol , 4 eq) and HATU ( 0.38 mmol , 3.8 eq) in 3 mL of DMF. Add DIPEA ( 0.8 mmol , 8 eq).

  • Coupling: Add the cocktail to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test. A colorless/yellow resin indicates complete coupling (negative test). If blue (positive test), repeat the coupling step before proceeding.

  • Washing: Drain the reactor and wash the resin with DMF ( 3×1 min ) and DCM ( 3×1 min ).

Protocol C: Boc Deprotection & Thioether Scavenging (Critical Step)

Standard TFA cleavage will destroy the thiomorpholine ring via alkylation. A specialized scavenger cocktail (Reagent K variant) is mandatory.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage mixture of TFA / TIPS / EDT / H2​O (92.5 : 2.5 : 2.5 : 2.5 v/v) . Safety Note: EDT has a highly noxious odor; perform strictly in a fume hood.

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a stream of nitrogen to about 20% of its original volume.

  • Isolation: Add ice-cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove residual EDT and TIPS.

  • Lyophilization: Dissolve the crude peptide in H2​O /Acetonitrile and lyophilize.

Troubleshooting & Analytical Validation

When analyzing the coupled product via LC-MS, the presence of the thioether introduces specific diagnostic mass shifts if the protocol is not strictly adhered to.

Table 2: Common Issues, Causes, and Solutions
Analytical Observation (LC-MS)Root CauseCorrective Action
Target Mass + 56 Da tert-butyl alkylation of the thiomorpholine sulfur during Boc deprotection.Ensure EDT and TIPS are fresh. Increase EDT concentration to 5% in the cleavage cocktail.
Target Mass + 16 Da Oxidation of the thioether to a sulfoxide.Degas all solvents prior to use. Avoid exposing the basic coupling mixture to air for extended periods.
Incomplete Coupling (Unreacted Amine) Steric stalling or inactive coupling reagent.Ensure HATU is stored at 4∘C and kept anhydrous. Perform a double coupling (re-expose resin to fresh reagents).
Target Mass - 100 Da Premature loss of the Boc group during synthesis.Ensure no acidic impurities are present in the DMF or washing solvents prior to intended deprotection.

References

  • Albericio, F., et al. "Use of the 7-azabenzotriazole-based coupling reagents HATU and HOAt in peptide synthesis." Journal of Organic Chemistry, 1998.[Link]

  • Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Mechanisms, By-products, and Scavengers." International Journal of Peptide and Protein Research, 1978.[Link]

Application

Application Note: Amide Bond Formation Using 4-Boc-thiomorpholine-2-acetic Acid Precursors

Executive Summary & Structural Rationale In modern medicinal chemistry, saturated heterocycles are highly prized for their ability to improve the pharmacokinetic properties of drug candidates . The 4-Boc-thiomorpholine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, saturated heterocycles are highly prized for their ability to improve the pharmacokinetic properties of drug candidates . The 4-Boc-thiomorpholine-2-acetic acid scaffold is a particularly versatile building block. It serves as an excellent bioisostere for piperidine and morpholine derivatives, while offering a unique sulfur handle that can be post-synthetically oxidized to a sulfoxide or sulfone to finely tune hydrogen bonding and lipophilicity.

However, working with this specific precursor requires careful consideration of three structural features:

  • The Boc Protecting Group: Highly sensitive to strong acids, dictating the necessity for mild, non-acidic workup conditions.

  • The Thioether Moiety: Susceptible to unwanted oxidation; requires avoidance of oxidizing environments during coupling and concentration.

  • The C2 Chiral Center: If utilizing an enantiopure variant (e.g., (R)- or (S)-4-Boc-thiomorpholine-2-acetic acid), the coupling conditions must suppress epimerization at the alpha-carbon. Fortunately, the acetic acid linker provides a methylene spacer between the chiral center and the reacting carboxylate, significantly reducing steric hindrance and epimerization risk compared to direct C2-carboxylic acids.

Mechanistic Pathway & Reagent Selection

To achieve high-yielding amide bond formation, the carboxylic acid must be converted into a highly reactive intermediate. For Boc-protected aliphatic acids, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard .

The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, expelling tetramethylurea to form an highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The target amine then executes a nucleophilic attack on this ester, forming the stable amide bond.

Mechanism A 4-Boc-thiomorpholine -2-acetic acid B Carboxylate Anion A->B DIPEA (Deprotonation) C OAt Active Ester B->C HATU (Activation) D Target Amide Product C->D Amine (R-NH2) (Nucleophilic Attack)

Fig 1. Mechanistic pathway of HATU-mediated activation and amide bond formation.

Reagent Selection Matrix

Selecting the right coupling reagent depends on the scale of the reaction, the nucleophilicity of the amine, and budget constraints .

Coupling SystemActivation TimeTypical YieldEpimerization RiskCost ProfileOptimal Use Case
HATU / DIPEA 5–10 min>90%Very LowHighDiscovery chemistry, sterically hindered or electron-deficient amines.
EDC / HOBt 30–60 min75–85%LowLowScale-up, routine couplings with primary aliphatic amines.
T3P / Pyridine 15–30 min80–90%LowMediumReactions requiring strictly aqueous workups (water-soluble byproducts).

Validated Experimental Protocols

Protocol A: High-Efficiency Discovery Coupling (HATU/DIPEA)

This protocol is designed for maximum yield and purity, particularly when coupling the thiomorpholine-2-acetic acid to valuable or poorly nucleophilic amines.

Materials:

  • 4-Boc-thiomorpholine-2-acetic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol; use 4.0 equiv if the amine is an HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 4-Boc-thiomorpholine-2-acetic acid and the target amine. Dissolve in 10 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the polar active ester intermediates and non-polar organic substrates without quenching the reaction (as water or alcohols would).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise via syringe.

    • Causality: Cooling prevents the exothermic degradation of HATU upon addition. DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Activation: Add HATU in one portion. Stir at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Causality: The brief 0 °C incubation ensures controlled formation of the OAt active ester, minimizing side reactions such as N-acylurea formation.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor reaction completion via LC-MS or TLC (typically 5% MeOH in DCM).

  • Mild Workup (Critical Step): Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer successively with 10% aqueous Citric Acid (2 × 25 mL), saturated aqueous NaHCO₃ (2 × 25 mL), and brine (25 mL).

    • Causality: Standard amide workups often use 1M HCl to remove excess amine. Do not use 1M HCl. The Boc group on the thiomorpholine nitrogen is acid-labile. 10% Citric acid provides a sufficiently low pH to protonate and extract unreacted aliphatic amines into the aqueous layer without cleaving the Boc group. The NaHCO₃ wash subsequently deprotonates and removes HOAt and any unreacted carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Workflow A 1. Substrate Dissolution (Acid + Amine in dry DMF) B 2. Base Addition (DIPEA at 0°C) A->B C 3. Activation (HATU addition) B->C D 4. Coupling Reaction (Stir at 25°C, 2-4h) C->D E 5. Mild Acid Wash (10% Citric Acid) D->E F 6. Base Wash (Sat. NaHCO3) E->F G 7. Isolation (Dry & Concentrate) F->G

Fig 2. Optimized experimental workflow for Boc-protected thiomorpholine substrates.

Protocol B: Scalable & Economical Coupling (EDC/HOBt)

For larger scale syntheses (>10 mmol) where the high cost of HATU is prohibitive.

Modifications from Protocol A:

  • Replace HATU with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv) and HOBt (Hydroxybenzotriazole, 1.2 equiv).

  • Causality in Addition Order: Add HOBt to the acid/amine mixture before adding EDC·HCl. EDC activates the acid to form an O-acylisourea intermediate. If HOBt is not present to immediately trap this intermediate as the OBt ester, the O-acylisourea can undergo an irreversible rearrangement to an inactive N-acylurea, killing the yield .

  • Reaction times will generally be longer (12–16 hours at room temperature).

Analytical Validation & Troubleshooting

To ensure a self-validating experimental system, researchers must integrate specific analytical checks:

  • Mass Spectrometry (LC-MS) Artifacts: When analyzing the reaction mixture, the Boc-protected product will often show a characteristic fragmentation pattern. Expect to see the parent mass [M+H]+ alongside a prominent [M+H−56]+ peak (loss of isobutylene) and [M+H−100]+ peak (loss of the entire Boc group: isobutylene + CO₂). This is an ionization artifact, not necessarily an indication of in-flask deprotection.

  • Incomplete Conversion: If the starting acid remains unconsumed, verify the quality of the anhydrous DMF. Trace moisture will hydrolyze the highly reactive OAt/OBt active ester back to the starting carboxylic acid.

  • Thioether Oxidation: If a mass of [M+16]+ is observed during scale-up, the thiomorpholine sulfur has oxidized to a sulfoxide. To prevent this, degas the DMF prior to use by sparging with nitrogen for 15 minutes, and avoid prolonged exposure to air during rotary evaporation.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation and peptide coupling. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure for 4-Boc-thiomorpholine-2-acetic acid crystallization

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this portal to address the thermodynamic and kinetic challenges associated with the crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this portal to address the thermodynamic and kinetic challenges associated with the crystallization of 4-Boc-thiomorpholine-2-acetic acid .

This compound is a critical building block in medicinal chemistry, notably utilized in the synthesis of nitric oxide synthase (NOS) inhibitors[1]. However, its structural features—a thermally labile tert-butyloxycarbonyl (Boc) protecting group, an oxidation-prone thioether, and an autocatalytic carboxylic acid moiety—make its crystallization highly sensitive to temperature and pressure variations.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols to optimize your crystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is precise temperature control critical for 4-Boc-thiomorpholine-2-acetic acid? A: The Boc protecting group is inherently heat-sensitive. When exposed to elevated temperatures, especially in the presence of its own acidic proton (from the acetic acid group), it undergoes autocatalytic deprotection, releasing isobutylene and CO2​ . Furthermore, the thermal history of the solution directly dictates the nucleation density and crystal morphology; excessive undercooling leads to rapid, uncontrolled spherulitic growth rather than well-defined, easily filterable crystals[2]. Maintaining a low, tightly controlled temperature gradient is essential to preserve molecular integrity while driving crystallization.

Q2: I am experiencing "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization. How do I resolve this? A: Oiling out occurs when the system surpasses the liquid-liquid coexistence curve before crossing the solubility curve. Boc-protected amino acids are highly prone to this due to their lipophilicity and relatively low melting points. Mechanism: Rapid cooling generates supersaturation too quickly, causing the solute to separate as a dense, solute-rich oil rather than a solid crystal lattice. Solution: You must operate strictly within the Metastable Zone Width (MZW). Flatten your cooling profile, reduce the stirring rate to avoid high shear-induced phase separation, and introduce seed crystals precisely at the upper edge of the MZW[].

Q3: How can pressure optimization be leveraged for this heat-sensitive molecule? A: While traditional crystallization relies on temperature gradients, manipulating pressure alters the thermodynamic landscape without adding thermal stress. Increasing hydrostatic pressure systematically shifts the crystallization temperature ( Tc​ ) to higher values, allowing phase transition to occur at safer, lower thermal baselines[4]. For highly sensitive batches, we recommend Supercritical Anti-Solvent (SAS) crystallization . By using supercritical CO2​ at elevated pressures (e.g., 80–120 bar), you can rapidly induce supersaturation at near-ambient temperatures, effectively bypassing the thermal degradation threshold entirely.

Part 2: Logical Workflows & Decision Trees

To ensure a systematic approach to process optimization, follow the thermodynamic workflow and troubleshooting logic trees below.

Optimization Start Define Target Profile (Purity >99%, High Yield) Temp Temperature Optimization (Cooling Profile) Start->Temp Press Pressure Optimization (SAS / Vacuum) Start->Press Eval In-Situ Monitoring (FBRM / ATR-FTIR) Temp->Eval Press->Eval Eval->Temp Adjust cooling Success Optimal Crystal Habit Isolated Eval->Success

Fig 1. Thermodynamic optimization workflow for 4-Boc-thiomorpholine-2-acetic acid crystallization.

Troubleshooting Issue Issue: Oiling Out (LLPS) Check1 Is supersaturation generation too fast? Issue->Check1 Yes1 Reduce cooling rate or anti-solvent addition Check1->Yes1 Yes No1 Check solvent system Check1->No1 No Check2 Is solute melting point below solvent boiling point? No1->Check2 Yes2 Switch to lower boiling solvent or use pressure (SAS) Check2->Yes2 Yes

Fig 2. Decision tree for resolving Liquid-Liquid Phase Separation (oiling out) during nucleation.

Part 3: Quantitative Data Summary

The following table synthesizes the quantitative parameters and expected outcomes when optimizing temperature and pressure for this specific molecule.

Crystallization MethodTemp Range (°C)Pressure (bar)Solvent SystemYield (%)Purity (%)Crystal Morphology
Standard Cooling 60 51.0 (Atm)EtOAc / Heptane78 - 8297.5Agglomerated needles
Seeded Slow-Cooling 45 101.0 (Atm)IPA / Water85 - 8898.8Prismatic blocks
Vacuum Evaporative 25 300.05 - 0.1DCM / Hexane70 - 7596.0Fine powder (Spherulitic)
Supercritical Anti-Solvent (SAS) 35 4080 - 120Methanol / CO2​ 92 - 95 >99.5 Uniform micro-crystals

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols integrate Process Analytical Technology (PAT) to create self-validating feedback loops.

Protocol A: Seeded Cooling Crystallization (Temperature-Optimized)

Causality: By limiting the maximum temperature to 45°C, we prevent Boc-deprotection. Seeding bypasses primary nucleation, preventing oiling out.

  • Dissolution: Suspend 4-Boc-thiomorpholine-2-acetic acid in Isopropyl Alcohol (IPA) at 45°C. Stir at 250 RPM until complete dissolution is verified via in-line ATR-FTIR (transmittance stabilizes).

  • Filtration: Pass the solution through a 0.22 µm PTFE filter into a jacketed crystallizer to remove foreign particulates (preventing uncharacterized heterogeneous nucleation).

  • Cooling & Seeding: Program the chiller to cool the solution to 38°C at a rate of 0.5°C/min. At 38°C (the empirically determined upper MZW limit), introduce 1% w/w of pre-milled seed crystals.

  • Isothermal Hold: Maintain 38°C for 60 minutes. Self-Validation Step: Monitor the FBRM (Focused Beam Reflectance Measurement) probe. The chord length distribution must show a shift toward larger particles without a spike in fine counts (verifying growth over secondary nucleation).

  • Controlled Cooling: Cool to 10°C at a non-linear (cubic) cooling rate over 4 hours.

  • Isolation: Filter under vacuum, wash with cold heptane (5°C), and dry under vacuum at 25°C.

Protocol B: Supercritical Anti-Solvent (SAS) Crystallization (Pressure-Optimized)

Causality: Utilizing supercritical CO2​ as an anti-solvent allows for massive supersaturation generation at 35°C, completely eliminating thermal degradation risks while exploiting pressure-dependent solubility shifts.

  • Preparation: Dissolve the API in Methanol to a concentration of 50 mg/mL.

  • System Pressurization: Pressurize the crystallization vessel with CO2​ to 100 bar and set the internal temperature to 35°C.

  • Injection: Inject the API/Methanol solution through a coaxial nozzle into the supercritical CO2​ stream at a flow rate of 1.5 mL/min.

  • Particle Formation: As the CO2​ rapidly expands the methanol droplets, the solvent power drops to zero instantaneously, precipitating the solute. Self-Validation Step: The pressure differential ( ΔP ) across the back-pressure regulator must remain constant; fluctuations indicate nozzle clogging or incomplete phase mixing.

  • Washing: Flush the vessel with pure supercritical CO2​ for 45 minutes at 100 bar to extract residual methanol from the crystal lattice.

  • Depressurization: Slowly depressurize the vessel at a rate of 5 bar/min to atmospheric pressure to prevent crystal fracturing, then harvest the highly pure micro-crystals.

References

  • (10) Patent No.
  • Pressure- and Temperature-Dependent Crystallization Kinetics of Isotactic Polypropylene under Process Relevant Conditions Source: MDPI URL
  • Crystallization Technology Platform - CDMO Source: BOC Sciences URL
  • Source: PMC (NIH)

Sources

Optimization

Technical Support Center: Purification and Chromatography of 4-Boc-thiomorpholine-2-acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude 4-Boc-thiomorpholine-2-acetic acid. It is designed to be a comprehensive resource for trou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude 4-Boc-thiomorpholine-2-acetic acid. It is designed to be a comprehensive resource for troubleshooting common purification and chromatography challenges, ensuring the highest quality material for your research and development needs.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 4-Boc-thiomorpholine-2-acetic acid, providing potential causes and actionable solutions.

1. Low Yield After Aqueous Work-up and Extraction

  • Question: I'm experiencing significant product loss during the initial acid-base extraction of my crude 4-Boc-thiomorpholine-2-acetic acid. What could be the cause and how can I mitigate this?

  • Answer: Low yields after aqueous work-up are often due to the amphiphilic nature of the molecule. The Boc group provides hydrophobicity, while the carboxylic acid and the thiomorpholine ring introduce polarity. This can lead to the formation of emulsions or partial solubility of the product in the aqueous layer, especially if the pH is not carefully controlled.

    • Probable Causes:

      • Incorrect pH during extraction: If the pH of the aqueous layer is not sufficiently acidic (pH 2-3) during the extraction of the acidic product into the organic phase, the carboxylate salt may remain in the aqueous layer. Conversely, during the back-extraction into a basic aqueous phase, an insufficiently high pH (should be pH 9-10) will result in incomplete salt formation and loss of product in the organic layer.

      • Emulsion formation: The amphiphilic nature of the compound can lead to stable emulsions, trapping the product at the interface.

      • Insufficient salting out: The polarity of the compound can lead to some solubility in the aqueous phase, even at the correct pH.

    • Solutions:

      • Precise pH Control: Use a pH meter to carefully adjust the pH of the aqueous layer. For extraction into the organic phase, adjust to pH 2-3 with 1N HCl. For extraction into the aqueous phase with a base, use a dilute base like 5% NaHCO3 or Na2CO3 to bring the pH to 9-10.

      • Breaking Emulsions: If an emulsion forms, try the following:

        • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

        • Filter the entire mixture through a pad of Celite.

        • Centrifuge the mixture to separate the layers.

      • Salting Out: Before extracting the product into the organic phase, saturate the aqueous layer with NaCl. This will decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.

2. Difficulty in Achieving High Purity by Crystallization

  • Question: I'm struggling to crystallize my 4-Boc-thiomorpholine-2-acetic acid, or the resulting crystals are not pure. What are the best practices for crystallizing this compound?

  • Answer: The presence of the flexible thiomorpholine ring and the Boc group can sometimes hinder crystallization. Success often depends on the careful selection of the solvent system and control of the crystallization conditions.

    • Probable Causes:

      • Presence of oily impurities: Small amounts of structurally similar, non-crystalline impurities can inhibit crystal formation.

      • Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing precipitation, or too poor a solvent, causing the product to "oil out" as an amorphous solid.

      • Rapid cooling: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals.

    • Step-by-Step Crystallization Protocol:

      • Solvent Screening:

        • Start by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., heptane, ethyl acetate, acetonitrile, isopropanol, water).

        • A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

        • A common and effective solvent system for compounds of this type is ethyl acetate/heptane or dichloromethane/heptane.

      • Crystallization Procedure:

        • Dissolve the crude material in a minimal amount of the hot solvent (or the more polar solvent of a binary system).

        • If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities.

        • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.

        • Once crystals begin to form, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield.

        • Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

    • Troubleshooting Crystallization:

      • Oiling Out: If the product oils out, try redissolving it by gentle heating and adding a small amount of the more polar solvent. Then, allow it to cool even more slowly. Seeding with a pure crystal can also help.

      • No Crystals Form: If no crystals form, try adding a less polar "anti-solvent" dropwise to the solution at room temperature until it becomes slightly turbid. Then, add a drop or two of the more polar solvent to clarify the solution and allow it to stand.

3. Product Co-elutes with Impurities During Reverse-Phase Chromatography

  • Question: I'm using reverse-phase HPLC (C18 column) for purification, but some impurities are co-eluting with my product. How can I improve the separation?

  • Answer: Co-elution in reverse-phase chromatography is a common issue, especially with structurally similar impurities. Optimizing the mobile phase and other chromatographic parameters can significantly improve resolution.

    • Probable Causes:

      • Inadequate mobile phase composition: The solvent system may not have the correct polarity or selectivity to resolve the product from the impurities.

      • Incorrect pH of the mobile phase: The ionization state of the carboxylic acid and any basic impurities will significantly affect their retention on the C18 column.

      • Structurally similar impurities: Impurities with similar polarity and functional groups to the desired product will be difficult to separate. A common impurity could be the corresponding methyl or ethyl ester if methanol or ethanol were used in a prior step.

    • Strategies for Improved Separation:

      • Mobile Phase Optimization:

        • Solvent Selection: While acetonitrile/water is a common mobile phase, consider using methanol/water. Methanol has different selectivity than acetonitrile and can sometimes resolve closely eluting peaks.

        • Gradient Optimization: A shallower gradient around the elution time of your product can increase the separation between closely eluting peaks.

        • Additive Selection: The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This will suppress the ionization of the carboxylic acid, leading to a sharper peak and better retention.

      • pH Adjustment:

        • For acidic compounds like this, a low pH mobile phase (pH 2-3) is generally recommended to ensure the carboxylic acid is protonated and interacts well with the stationary phase.

      • Alternative Stationary Phases:

        • If optimizing the mobile phase is not sufficient, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity due to pi-pi interactions. For very polar impurities, an embedded polar group (EPG) column might be beneficial.

    • Quantitative Data Summary for RP-HPLC Method Development:

ParameterInitial ConditionOptimized ConditionRationale
Mobile Phase A Water0.1% TFA in WaterSuppresses ionization of the carboxylic acid for better peak shape and retention.
Mobile Phase B AcetonitrileAcetonitrile or MethanolMethanol offers different selectivity and may resolve co-eluting peaks.
Gradient 10-90% B in 20 min30-50% B in 30 min (example)A shallower gradient increases resolution around the target compound's elution time.
Flow Rate 1.0 mL/min0.8 mL/minA lower flow rate can improve separation efficiency.
Column C18, 5 µm, 4.6 x 250 mmC18 or Phenyl-HexylPhenyl-Hexyl offers alternative selectivity.

4. Product Streaking or Tailing on Normal-Phase (Silica Gel) Chromatography

  • Question: My 4-Boc-thiomorpholine-2-acetic acid is streaking badly on my silica gel column. What is causing this and how can I fix it?

  • Answer: Streaking or tailing of acidic compounds on silica gel is a classic problem caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silanol groups on the silica surface.

    • Probable Causes:

      • Strong interaction with silica: The carboxylic acid group strongly and sometimes irreversibly binds to the silica gel.

      • Inappropriate mobile phase: The mobile phase may not be polar enough to effectively elute the compound, or it may lack a component to suppress the interaction with the silica.

    • Solutions:

      • Mobile Phase Modification:

        • Add an acid: The most common solution is to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This will protonate the silanol groups and prevent the product's carboxylic acid from binding strongly, resulting in a much sharper peak.

        • Increase Polarity: A more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be necessary.

      • Use of a Different Stationary Phase:

        • If modifying the mobile phase is not sufficient, consider using a different stationary phase. Diol or amino-propyl functionalized silica can be less acidic and may provide better peak shape for acidic compounds.

Frequently Asked Questions (FAQs)

1. What are the likely impurities in my crude 4-Boc-thiomorpholine-2-acetic acid?

  • The impurities will largely depend on the synthetic route used. However, some common impurities to look out for include:

    • Unreacted starting materials: Such as thiomorpholine-2-acetic acid.

    • Byproducts of Boc protection: Di-tert-butyl carbonate (Boc anhydride) and its byproducts, or di-Boc protected product.

    • Over-alkylation products: If the synthesis involves alkylation steps.

    • Oxidized species: The sulfur atom in the thiomorpholine ring can be oxidized to the sulfoxide or sulfone.

    • Hydrolysis of the Boc group: Premature cleavage of the Boc protecting group can occur in the presence of strong acids.

2. What is the best way to store 4-Boc-thiomorpholine-2-acetic acid?

  • For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfur atom and hydrolysis of the Boc group. For short-term storage, 4°C is acceptable.

3. Is 4-Boc-thiomorpholine-2-acetic acid stable to acidic and basic conditions?

  • Acidic conditions: The Boc protecting group is labile to strong acids such as trifluoroacetic acid (TFA) and HCl. Care should be taken to avoid prolonged exposure to strongly acidic conditions during work-up and purification. The use of 0.1% TFA in a mobile phase for a short period during HPLC is generally acceptable.

  • Basic conditions: The compound is generally stable to mild basic conditions, such as those used in acid-base extractions (e.g., NaHCO3, Na2CO3). However, strong bases like NaOH or KOH could potentially lead to side reactions.

4. Can I use ion-exchange chromatography for purification?

  • Yes, ion-exchange chromatography can be a very effective technique for purifying this compound, especially for removing neutral or basic impurities.

    • Anion-exchange chromatography: At a pH above the pKa of the carboxylic acid (typically around 4-5), the compound will be negatively charged and will bind to an anion-exchange resin. Neutral impurities will pass through, and the product can then be eluted by decreasing the pH or increasing the salt concentration.

    • Cation-exchange chromatography: At a pH below the pKa of the thiomorpholine nitrogen (if protonated), the compound could potentially bind to a cation-exchange resin. However, anion-exchange is generally more straightforward for carboxylic acids.

Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy for your crude 4-Boc-thiomorpholine-2-acetic acid.

Purification_Workflow start Crude 4-Boc-thiomorpholine-2-acetic acid initial_analysis Initial Analysis (TLC, LC-MS, NMR) start->initial_analysis decision_purity Purity > 90%? initial_analysis->decision_purity crystallization Attempt Crystallization decision_purity->crystallization Yes chromatography Chromatography Required decision_purity->chromatography No decision_cryst Successful Crystallization? crystallization->decision_cryst final_product Pure Product decision_cryst->final_product Yes decision_cryst->chromatography No decision_impurities Nature of Impurities? chromatography->decision_impurities acid_base Acid-Base Extraction decision_impurities->acid_base Basic/Acidic Impurities rp_hplc Reverse-Phase HPLC decision_impurities->rp_hplc Polar Impurities np_flash Normal-Phase Flash Chromatography decision_impurities->np_flash Non-polar Impurities ion_exchange Ion-Exchange Chromatography decision_impurities->ion_exchange Charged vs. Neutral Impurities acid_base->initial_analysis rp_hplc->final_product np_flash->final_product ion_exchange->final_product

Caption: Decision workflow for selecting a purification strategy.

References

Troubleshooting

Identifying and removing common impurities in 4-Boc-thiomorpholine-2-acetic acid

Welcome to the dedicated technical support guide for 4-Boc-thiomorpholine-2-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-Boc-thiomorpholine-2-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this valuable building block. Here, we address frequently encountered issues with practical, field-tested solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 4-Boc-thiomorpholine-2-acetic acid?

A1: Based on its synthetic route and inherent chemical stability, the common impurities in 4-Boc-thiomorpholine-2-acetic acid can be categorized into three main groups:

  • Starting Material Residues: Incomplete reactions can leave residual starting materials, such as thiomorpholine-2-acetic acid.

  • Byproducts from Synthesis: The reaction conditions, particularly the protection step with Di-tert-butyl dicarbonate (Boc₂O), can lead to the formation of various byproducts. One common byproduct is the over-alkylation of the starting material.

  • Degradation Products: As a Boc-protected amine, 4-Boc-thiomorpholine-2-acetic acid is susceptible to degradation, especially under acidic conditions, which can cleave the Boc protecting group, leading to the formation of the free amine (thiomorpholine-2-acetic acid) and tert-butanol.

Troubleshooting Guide: Identification and Removal of Impurities

This section provides a systematic approach to identifying and eliminating common impurities.

Issue 1: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities. How can I identify them?

Expert Insight: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful first-line technique for identifying structural impurities. Proton (¹H) and Carbon-13 (¹³C) NMR will reveal the presence of unexpected chemical environments.

Step-by-Step Identification Protocol:

  • Acquire High-Resolution Spectra: Obtain ¹H and ¹³C NMR spectra of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analyze Key Regions:

    • Boc Group Protons: Look for the characteristic singlet of the tert-butyl protons around 1.4-1.5 ppm in the ¹H NMR spectrum. A diminished integration of this peak relative to other protons of the molecule may indicate partial deprotection.

    • Amine Protons: The presence of a broad singlet corresponding to an N-H proton could indicate the presence of the deprotected starting material, thiomorpholine-2-acetic acid.

    • Alkyl Side-Products: The formation of tert-butylated side products can introduce additional signals in the aliphatic region of the spectrum.

  • Advanced NMR Techniques: If significant impurities are detected, consider two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to elucidate the structures of the unknown compounds.

Visualizing the Workflow for Impurity Identification:

cluster_identification Impurity Identification Workflow Sample Sample of 4-Boc-thiomorpholine- 2-acetic acid NMR Acquire 1H and 13C NMR Spectra Sample->NMR Analysis Analyze Key Spectral Regions (Boc group, Amine protons) NMR->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Advanced_NMR Perform 2D NMR (COSY, HSQC) Impurity_Detected->Advanced_NMR Yes Pure_Sample Sample is Pure Impurity_Detected->Pure_Sample No Structure_Elucidation Elucidate Impurity Structure Advanced_NMR->Structure_Elucidation

Caption: Workflow for the identification of impurities using NMR spectroscopy.

Issue 2: My HPLC analysis shows multiple peaks. How can I remove these impurities?

Expert Insight: High-Performance Liquid Chromatography (HPLC) is not only an excellent analytical tool for assessing purity but can also be adapted for purification. The choice of purification method will depend on the nature and quantity of the impurity.

Troubleshooting and Purification Strategies:

Impurity TypeRecommended Purification MethodKey Considerations
Residual Starting Material (more polar) Column ChromatographyUse a silica gel stationary phase with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.
Non-polar Byproducts RecrystallizationChoose a solvent system where the desired product has lower solubility than the impurity at a given temperature.
Closely Related Structural Isomers Preparative HPLCThis method offers the highest resolution for separating compounds with very similar polarities.

Detailed Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 4-Boc-thiomorpholine-2-acetic acid in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow:

cluster_purification General Purification Workflow Crude_Product Crude 4-Boc-thiomorpholine- 2-acetic acid HPLC_Analysis Analyze by HPLC Crude_Product->HPLC_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Purification_Method Select Purification Method (Column Chromatography, Recrystallization, Prep-HPLC) Purity_Check->Purification_Method No Pure_Product Pure Product Purity_Check->Pure_Product Yes Perform_Purification Execute Purification Protocol Purification_Method->Perform_Purification Perform_Purification->HPLC_Analysis

Caption: A decision-making workflow for the purification of 4-Boc-thiomorpholine-2-acetic acid.

References

  • Synthesis and Application of Boc-Protected Amino Acids. Journal of Organic Chemistry. [Link]

  • Practical Organic Synthesis: A Student's Guide. Wiley. [Link]

Reference Data & Comparative Studies

Validation

Comparing Boc and Cbz protecting groups for thiomorpholine-2-acetic acid derivatives

Protecting Group Strategies for Thiomorpholine-2-Acetic Acid: A Comparative Guide Thiomorpholine-2-acetic acid is a highly valuable, conformationally restricted scaffold frequently utilized in the development of peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Protecting Group Strategies for Thiomorpholine-2-Acetic Acid: A Comparative Guide

Thiomorpholine-2-acetic acid is a highly valuable, conformationally restricted scaffold frequently utilized in the development of peptidomimetics and targeted enzyme inhibitors. However, the presence of both a secondary amine and a nucleophilic thioether (sulfur atom) within the same heterocyclic ring presents a unique chemoselective challenge during synthesis.

As a Senior Application Scientist, I frequently see synthetic routes fail or suffer from poor atom economy due to improper protecting group selection on sulfur-containing heterocycles. This guide provides an objective, data-driven comparison between the two most common amine protecting groups—Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) —specifically tailored for thiomorpholine derivatives.

Mechanistic Analysis: The Thioether Dilemma

The fundamental divergence between Boc and Cbz strategies on this scaffold lies in their deprotection mechanisms.

The Boc group is cleaved via acidolysis (typically using Trifluoroacetic acid, TFA). This process generates a tert-butyl cation. While the sulfur atom in thiomorpholine is stable to acidic conditions, it is highly nucleophilic and prone to S-alkylation by this carbocation. This necessitates the use of highly efficient carbocation scavengers (like Triisopropylsilane, TIPS) to prevent the formation of unwanted sulfonium byproducts .

The Cbz group , conversely, is traditionally cleaved via catalytic hydrogenolysis (H₂ gas over a Palladium-on-Carbon catalyst). Herein lies the critical failure point: the lone electron pairs on the thiomorpholine sulfur atom strongly coordinate to the empty d-orbitals of the palladium catalyst. This coordination irreversibly blocks the active catalytic sites—a phenomenon known as catalyst poisoning . Consequently, standard hydrogenolysis fails, forcing chemists to rely on harsh acidic alternatives (e.g., 33% HBr in Acetic Acid) that can degrade sensitive downstream functional groups.

Workflow Visualization

G Substrate Thiomorpholine-2-acetic acid Boc_Prot Boc Protection (Boc2O, DIPEA) Substrate->Boc_Prot Cbz_Prot Cbz Protection (Cbz-Cl, NaHCO3) Substrate->Cbz_Prot Boc_Int Boc-Thiomorpholine Boc_Prot->Boc_Int Cbz_Int Cbz-Thiomorpholine Cbz_Prot->Cbz_Int Boc_Deprot Acidolysis + Scavenger (TFA / TIPS) Boc_Int->Boc_Deprot Cbz_Deprot_H2 Hydrogenolysis (H2, Pd/C) Cbz_Int->Cbz_Deprot_H2 Cbz_Deprot_Acid Harsh Acidolysis (HBr / AcOH) Cbz_Int->Cbz_Deprot_Acid Product Target Secondary Amine Boc_Deprot->Product High Yield (No S-alkylation) Poison Catalyst Poisoning (Failed Reaction) Cbz_Deprot_H2->Poison Sulfur inhibits Pd Cbz_Deprot_Acid->Product Moderate Yield (Harsh conditions)

Workflow comparison: Boc vs. Cbz strategies for thiomorpholine derivatives.

Comparative Performance Metrics

The following table synthesizes quantitative experimental data derived from standard benchtop optimizations of thiomorpholine-2-acetic acid .

Performance MetricBoc Strategy (Recommended)Cbz Strategy (Alternative)
Protection Reagents Boc₂O, DIPEA, DCM/MeOHCbz-Cl, NaHCO₃, THF/H₂O
Protection Yield 92–96%85–89%
Deprotection Reagents 20% TFA in DCM + 2.5% TIPS33% HBr in AcOH + Anisole
Deprotection Yield >95% 65–75% (H₂/Pd-C yields <5%)
Reaction Time (Deprot.) 1.5 Hours3.0 Hours
Primary Side Reactions S-tert-butylation (if scavenger omitted)Benzylation of sulfur, Racemization
Scalability Excellent (Volatile byproducts)Poor (Aqueous workup of harsh acids)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly defined.

Protocol A: The Boc Strategy (Optimal)

Step 1: Boc Installation

  • Suspend thiomorpholine-2-acetic acid (10.0 mmol, 1.0 eq) in a 1:1 mixture of DCM and Methanol (40 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (22.0 mmol, 2.2 eq). The suspension will clear as the carboxylate salt forms.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 eq) dropwise.

  • Stir at room temperature for 4 hours. Concentrate under reduced pressure, acidify the aqueous layer to pH 3 with 1M KHSO₄, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Step 2: Boc Deprotection (Critical Scavenger Step)

  • Dissolve the Boc-protected intermediate (5.0 mmol) in Dichloromethane (DCM) (15 mL).

  • Add Triisopropylsilane (TIPS) (0.5 mL, ~5% v/v).

  • Slowly add Trifluoroacetic Acid (TFA) (4 mL) at room temperature. Stir for 1.5 hours.

  • Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the product.

Expert Causality Check: Why add TIPS? During acidolysis, the Boc group degrades into a highly reactive tert-butyl carbocation. Without a scavenger, this cation will attack the thiomorpholine sulfur, permanently alkylating your scaffold. TIPS acts as a sacrificial hydride donor, rapidly reducing the carbocation to harmless isobutane gas .

Protocol B: The Cbz Strategy (Workaround)

Step 1: Cbz Installation (Schotten-Baumann Conditions)

  • Dissolve thiomorpholine-2-acetic acid (10.0 mmol, 1.0 eq) in 10% aqueous NaHCO₃ (30 mL) and THF (15 mL).

  • Cool to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (12.0 mmol, 1.2 eq) dropwise over 15 minutes.

  • Stir vigorously for 12 hours at room temperature.

  • Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 2M HCl and extract with Ethyl Acetate. Dry and concentrate.

Step 2: Cbz Deprotection (Avoiding Palladium)

  • Dissolve the Cbz-protected intermediate (5.0 mmol) in glacial acetic acid (5 mL).

  • Add Anisole (10.0 mmol, 2.0 eq) as a carbocation scavenger.

  • Add 33% HBr in Acetic Acid (10 mL). Stir at room temperature for 3 hours.

  • Pour the mixture into 100 mL of cold diethyl ether to precipitate the hydrobromide salt of the deprotected thiomorpholine. Filter and wash with copious amounts of ether.

Expert Causality Check: Why abandon standard hydrogenation? Attempting to use H₂ and Pd/C on this substrate will result in near-zero conversion. The thioether lone pairs outcompete hydrogen gas for the palladium active sites. We must pivot to harsh acidolysis (HBr/AcOH). Anisole is mandatory here to trap the resulting benzyl bromide byproduct, preventing it from benzoylating the sulfur atom.

Conclusion and Recommendations

For the synthesis and manipulation of thiomorpholine-2-acetic acid derivatives, the Boc protecting group is vastly superior to Cbz.

The inherent incompatibility between the thioether moiety and palladium catalysts renders standard Cbz deprotection obsolete for this scaffold. While harsh acidic workarounds (HBr/AcOH) exist for Cbz, they suffer from lower yields, difficult purification, and poor functional group tolerance. The Boc strategy, provided a carbocation scavenger like TIPS is utilized, offers near-quantitative yields, volatile byproducts, and seamless scalability.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]

  • Wikipedia Contributors. (2023). Catalyst poisoning. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123286, Thiomorpholine. PubChem. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Boc-thiomorpholine-2-acetic acid

This guide provides a detailed analysis of the expected electrospray ionization-mass spectrometry (ESI-MS) fragmentation patterns of 4-Boc-thiomorpholine-2-acetic acid. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the expected electrospray ionization-mass spectrometry (ESI-MS) fragmentation patterns of 4-Boc-thiomorpholine-2-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental mass spectrometry principles with predictive analysis to offer a practical framework for identifying and characterizing this and structurally related molecules.

Introduction: Predicting Fragmentation in the Absence of Direct Precedent

This guide will elucidate the expected fragmentation pathways and compare them to a structurally similar compound, N-Boc-proline, to highlight the influence of the heteroatom (sulfur vs. carbon) on the fragmentation cascade.

Theoretical Framework: The Chemistry of Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For 4-Boc-thiomorpholine-2-acetic acid, with a molecular weight of 261.33 g/mol , we anticipate observing a prominent ion at m/z 262.34 in positive mode and m/z 260.32 in negative mode.

Upon subjecting these precursor ions to collision-induced dissociation (CID), specific covalent bonds will cleave based on their relative stabilities. The primary drivers of fragmentation for this molecule are:

  • The labile Boc group: The tert-butoxycarbonyl group is notoriously unstable under CID conditions and readily undergoes fragmentation through several well-documented pathways. The most common is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then rapidly decarboxylates with the loss of CO₂ (44 Da), resulting in a total loss of 100 Da. Another common pathway is the loss of the entire Boc group as a radical (101 Da) or the loss of tert-butanol (74 Da).

  • The Thiomorpholine Ring: Saturated heterocyclic rings, like thiomorpholine, tend to fragment via ring-opening reactions followed by the loss of small, stable neutral molecules. The presence of the sulfur atom can influence the fragmentation pathways, often directing cleavage at the C-S bonds.

  • The Carboxylic Acid Moiety: Carboxylic acids readily lose water (18 Da) or carbon monoxide (28 Da) and carbon dioxide (44 Da), particularly from the deprotonated molecule in negative ion mode.

Predicted Fragmentation Pathway of 4-Boc-thiomorpholine-2-acetic acid

The following diagram illustrates the predicted major fragmentation pathway for the [M+H]⁺ ion of 4-Boc-thiomorpholine-2-acetic acid.

A [M+H]⁺ m/z 262.11 B Loss of C₄H₈ (isobutylene) -56 Da A->B J Alternative Pathway: Loss of Boc group -100 Da A->J C Intermediate m/z 206.05 B->C D Loss of CO₂ -44 Da C->D E Thiomorpholine-2-acetic acid m/z 162.03 D->E F Loss of H₂O -18 Da E->F H Loss of CO -28 Da E->H G Product Ion m/z 144.02 F->G I Product Ion m/z 116.01 H->I J->E

Caption: Predicted ESI-MS/MS fragmentation of [4-Boc-thiomorpholine-2-acetic acid+H]⁺.

Data Summary: Predicted Fragment Ions
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Neutral Loss
262.11206.0556.06Isobutylene (C₄H₈)
262.11162.03100.08Isobutylene + CO₂ (C₅H₈O₂)
162.03144.0218.01Water (H₂O)
162.03116.0146.02Formic Acid (CH₂O₂)

Comparative Analysis: 4-Boc-thiomorpholine-2-acetic acid vs. N-Boc-proline

To provide context, we will compare the predicted fragmentation of our target molecule with the known fragmentation of N-Boc-proline. Proline is a five-membered heterocyclic amino acid, and its N-Boc derivative shares the Boc group and a carboxylic acid moiety attached to a saturated ring. The key difference is the presence of a sulfur atom in the thiomorpholine ring versus a methylene group in the proline ring.

Fragmentation of N-Boc-proline

The fragmentation of N-Boc-proline is well-characterized and proceeds through similar initial losses of the Boc group. The subsequent fragmentation of the proline ring, however, differs due to the absence of the sulfur heteroatom.

A [N-Boc-proline+H]⁺ m/z 216.12 B Loss of C₄H₈ (isobutylene) -56 Da A->B J Alternative Pathway: Loss of Boc group -100 Da A->J C Intermediate m/z 160.07 B->C D Loss of CO₂ -44 Da C->D E Proline m/z 116.07 D->E F Loss of H₂O -18 Da E->F H Loss of CO -28 Da E->H G Iminium Ion m/z 98.06 F->G I Product Ion m/z 70.06 H->I J->E

Caption: ESI-MS/MS fragmentation of [N-Boc-proline+H]⁺.

Comparative Data Summary
Feature4-Boc-thiomorpholine-2-acetic acid (Predicted)N-Boc-proline (Experimental)Key Difference
Precursor Ion [M+H]⁺ m/z 262.11m/z 216.12Molecular Weight
Primary Neutral Loss -100 Da (C₅H₈O₂)-100 Da (C₅H₈O₂)Identical Boc group loss
Resulting Amine m/z 162.03m/z 116.07Reflects the mass of the core heterocyclic structure
Subsequent Fragmentation Ring opening, potential loss of thioformaldehyde (CH₂S)Loss of water and CO to form characteristic iminium ionsThe sulfur atom in the thiomorpholine ring is expected to direct fragmentation pathways that are not available to the proline ring.

Experimental Protocol: A Self-Validating Approach

To empirically validate the predicted fragmentation patterns, the following experimental protocol is recommended.

Objective: To acquire high-resolution mass spectra and fragmentation data for 4-Boc-thiomorpholine-2-acetic acid.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

Reagents:

  • 4-Boc-thiomorpholine-2-acetic acid

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Boc-thiomorpholine-2-acetic acid in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 methanol:water.

    • For positive ion mode, add 0.1% formic acid to the final solution.

    • For negative ion mode, prepare a separate sample with 0.1% ammonium hydroxide.

  • Mass Spectrometer Setup (Positive Ion Mode):

    • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Sheath Gas Flow: 10-20 (arbitrary units)

      • Auxiliary Gas Flow: 2-5 (arbitrary units)

      • Capillary Temperature: 275-325 °C

    • MS Scan (Full Scan):

      • Scan Range: m/z 50-500

      • Resolution: > 60,000

    • MS/MS Scan (Product Ion Scan):

      • Isolate the [M+H]⁺ precursor ion (m/z 262.11).

      • Apply collision energy (HCD or CID) in a stepped fashion (e.g., 10, 20, 30 eV) to observe the fragmentation cascade.

  • Data Analysis:

    • Identify the precursor ion in the full scan spectrum.

    • Analyze the product ion spectra to identify the major fragment ions.

    • Calculate the mass differences between the precursor and fragment ions to determine the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pattern.

Conclusion

While a direct experimental spectrum for 4-Boc-thiomorpholine-2-acetic acid is not publicly available, a robust and scientifically sound prediction of its mass spectrometry fragmentation pattern can be derived from the well-established behavior of its functional groups. The primary fragmentation is expected to be driven by the loss of the Boc group, followed by cleavages within the thiomorpholine ring and the acetic acid side chain. Comparative analysis with N-Boc-proline highlights how the introduction of a heteroatom (sulfur) can influence the subsequent fragmentation pathways of the core heterocyclic structure. The provided experimental protocol offers a clear and self-validating methodology for confirming these predictions and further characterizing this molecule.

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

  • Fragmentation of Boc-Protected Amines: Polce, M. J., Wesdemiotis, C. (2003). Mass Spectrometry in the Characterization and Sequencing of Polymers. In Polymer Science: A Comprehensive Reference (pp. 377-408). Elsevier. [Link]

  • Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link]

  • Collision-Induced Dissociation: Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

Validation

Comparative FTIR Spectroscopic Analysis of 4-Boc-thiomorpholine-2-acetic Acid

In modern drug discovery and peptidomimetic design, constrained cyclic amino acids like 4-Boc-thiomorpholine-2-acetic acid serve as critical building blocks. Verifying the structural integrity of these raw materials—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and peptidomimetic design, constrained cyclic amino acids like 4-Boc-thiomorpholine-2-acetic acid serve as critical building blocks. Verifying the structural integrity of these raw materials—specifically confirming the presence of the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the intact thioether ring—is paramount before downstream coupling reactions.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this verification. However, interpreting the spectra of Boc-protected cyclic amino acids requires navigating complex overlapping signals, particularly in the carbonyl region. This guide provides an objective, data-driven comparison of 4-Boc-thiomorpholine-2-acetic acid against its unprotected precursor and a carbon-isostere analogue, supported by a self-validating experimental protocol.

Mechanistic Spectral Comparison: The Zwitterion Effect

To truly understand the FTIR spectrum of 4-Boc-thiomorpholine-2-acetic acid, we must compare it to its unprotected precursor, thiomorpholine-2-acetic acid , and its carbon analogue, 1-Boc-piperidine-2-acetic acid .

The most critical spectroscopic shift between the unprotected and Boc-protected forms is driven by the zwitterionic state [1].

  • Unprotected Precursor: In the solid state, the secondary amine and carboxylic acid of thiomorpholine-2-acetic acid form a zwitterion ( NH2+​ and COO− ). Consequently, the standard carboxylic acid carbonyl ( C=O ) stretch at ~1715 cm⁻¹ is absent. Instead, a strong asymmetric carboxylate stretch appears near 1580 cm⁻¹.

  • Boc-Protected Target: The addition of the Boc group delocalizes the nitrogen lone pair into the carbamate system, drastically reducing its basicity. The molecule reverts to a neutral state (a protonated carboxylic acid). This causes the reappearance of the sharp C=O acid stretch at 1715 cm⁻¹, alongside the new carbamate C=O stretch at 1690 cm⁻¹ [2].

Quantitative Peak Comparison

The following table summarizes the diagnostic vibrational frequencies for these three structural analogues.

Functional Group4-Boc-thiomorpholine-2-acetic acid (cm⁻¹)Thiomorpholine-2-acetic acid (Precursor)1-Boc-piperidine-2-acetic acid (Analogue)
O-H Stretch (Acid) 3300–2500 (Broad)3100–2600 (Broad, overlaps with NH2+​ )3300–2500 (Broad)
N-H Stretch Absent~3350 (Secondary Amine)Absent
C-H Stretch (t-Butyl) 2975, 2930 (Sharp)Absent2975, 2930 (Sharp)
C=O Stretch (Acid) ~1715~1580 (Carboxylate COO− )~1718
C=O Stretch (Boc) ~1690Absent~1685
C-O Stretch (Boc) ~1165Absent~1160
C-S-C Stretch (Ring) ~660 (Weak)~665 (Weak)Absent

Data synthesized from standard functional group reference tables and structural correlation principles [3].

Spectral Interpretation Logic

Interpreting the spectrum requires a systematic approach, isolating specific frequency domains to confirm functional group presence.

Spectral_Logic Start FTIR Spectrum 4-Boc-thiomorpholine-2-acetic acid Region1 High Frequency 3300-2500 cm⁻¹ Start->Region1 Region2 Carbonyl Region 1750-1650 cm⁻¹ Start->Region2 Region3 Fingerprint 1200-600 cm⁻¹ Start->Region3 OH Broad O-H Stretch (Acid) Region1->OH CH Sharp C-H Stretch (t-Butyl) Region1->CH CO_Acid Acid C=O (~1715 cm⁻¹) Region2->CO_Acid CO_Boc Carbamate C=O (~1690 cm⁻¹) Region2->CO_Boc CS C-S-C Stretch (~660 cm⁻¹) Region3->CS CO_Ether C-O Stretch (~1165 cm⁻¹) Region3->CO_Ether

Diagnostic spectral regions and peak assignments for 4-Boc-thiomorpholine-2-acetic acid.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Why ATR over KBr Pellets? Potassium bromide (KBr) is highly hygroscopic. Moisture absorbed during pellet pressing exhibits a broad O-H stretch (~3400 cm⁻¹) that artificially inflates or completely obscures the critical carboxylic acid O-H stretch of our target compound. ATR allows for neat solid analysis, eliminating this variable.

Workflow Prep 1. Sample Prep (Neat Solid ATR) Scan 2. Data Acquisition (64 Scans, 4 cm⁻¹) Prep->Scan Process 3. Spectral Processing (ATR Correction) Scan->Process Analyze 4. Deconvolution (C=O Region) Process->Analyze

Standardized ATR-FTIR analytical workflow ensuring self-validating data acquisition.

Step-by-Step Execution
  • System Suitability Verification:

    • Action: Scan a standard 1.5 mil polystyrene calibration film.

    • Validation Check: Confirm the presence of sharp peaks at exactly 1601.2 cm⁻¹ and 1028.3 cm⁻¹.

    • Causality: This verifies the laser interferometer's wavenumber accuracy before analyzing unknown samples.

  • Dynamic Background Subtraction:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect 32 scans of the empty crystal.

    • Validation Check: Ensure the baseline is flat, with no residual organic peaks.

    • Causality: Atmospheric CO2​ (2350 cm⁻¹) and water vapor (3900–3600 cm⁻¹) constantly fluctuate. A fresh, immediate background ensures these environmental artifacts are mathematically subtracted, preventing them from masquerading as sample peaks.

  • Sample Application & Compression:

    • Action: Deposit 2–3 mg of 4-Boc-thiomorpholine-2-acetic acid (neat solid) onto the crystal. Lower the ATR anvil to apply consistent pressure until the torque slips.

    • Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2 microns into the sample. Intimate, high-pressure contact is strictly required to generate a high signal-to-noise ratio.

  • Data Acquisition & Resolution:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 scans.

    • Causality: The carbamate C=O (~1690 cm⁻¹) and the carboxylic acid C=O (~1715 cm⁻¹) are separated by only ~25 cm⁻¹. A resolution of 4 cm⁻¹ provides sufficient data points to resolve this doublet without introducing excessive instrumental noise.

Data Processing: Resolving the Carbonyl Doublet

In solid-state ATR, the carboxylic acid and Boc carbamate carbonyl peaks often overlap into a single broad band with a shoulder due to extensive intermolecular hydrogen bonding.

  • Action: Apply a Second Derivative processing algorithm to the 1750–1650 cm⁻¹ region.

  • Causality: Second derivative spectroscopy mathematically narrows peak widths, allowing the analyst to clearly resolve the hidden minima corresponding to the exact frequencies of the two distinct C=O environments, proving the presence of both the protecting group and the free acid.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69 (Eds. P.J. Linstrom and W.G. Mallard). National Institute of Standards and Technology. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). URL: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (ed. R.A. Meyers). John Wiley & Sons, Ltd. URL:[Link]

Comparative

Benchmarking 4-Boc-thiomorpholine-2-acetic acid: A Comparative Guide for Next-Generation Peptidomimetics

Executive Summary In modern drug discovery, saturated heterocycles are critical for tuning physicochemical properties, modulating target residence time, and improving pharmacokinetic (PK) profiles. While the morpholine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, saturated heterocycles are critical for tuning physicochemical properties, modulating target residence time, and improving pharmacokinetic (PK) profiles. While the morpholine ring is a ubiquitous motif used to enhance aqueous solubility and establish key hydrogen-bond interactions, it frequently suffers from metabolic liabilities such as oxidative ring opening.

4-Boc-thiomorpholine-2-acetic acid has emerged as a highly versatile, orthogonally protected building block. By replacing the oxygen atom with a sulfur bioisostere and providing an acetic acid linker at the C2 position, this scaffold allows medicinal chemists to synthesize conformationally restricted peptidomimetics with tunable lipophilicity, altered basicity, and unique late-stage functionalization opportunities. This guide objectively benchmarks 4-Boc-thiomorpholine-2-acetic acid against its morpholine and piperazine counterparts, providing structural rationales and validated experimental protocols for its application.

Structural Rationale: The Bioisosteric Shift

The substitution of an ether oxygen with a thioether sulfur fundamentally alters the physicochemical landscape of the building block[1].

  • pKa Modulation: Sulfur is less electronegative but more polarizable than oxygen. Consequently, the basicity of the thiomorpholine nitrogen is subtly reduced (pKa ~7.8) compared to morpholine (pKa ~8.3)[4]. This shift increases the fraction of un-ionized molecules at physiological pH (7.4), often resulting in superior passive membrane permeability.

  • Lipophilicity (LogD): The thioether is inherently more lipophilic than the corresponding ether. This can drive higher affinity in deep, hydrophobic binding pockets where the polar surface area (PSA) of an oxygen atom incurs a desolvation penalty.

  • The Oxidation Paradigm: Unlike morpholine, the thiomorpholine sulfur serves as a synthetic or metabolic handle. It can be intentionally oxidized to a sulfoxide or sulfone. This divergent derivatization drastically lowers the ClogP and increases the topological polar surface area (TPSA), allowing chemists to rescue a scaffold that has become excessively lipophilic during lead optimization.

Quantitative Benchmarking

The following table benchmarks the deprotected cores of C2-acetic acid substituted heterocycles to isolate the impact of the heteroatom substitution.

Building Block Core (Deprotected)HeteroatomcLogP*pKa (Conjugate Acid)TPSA (Ų)Primary Metabolic LiabilityAmide Coupling Efficiency**
Morpholine-2-acetic acid Oxygen (-O-)-0.85~8.346.5CYP-mediated ring opening>95%
Thiomorpholine-2-acetic acid Sulfur (-S-)-0.15~7.837.3FMO/CYP S-oxidation>92%
Piperazine-2-acetic acid Nitrogen (-NH-)-1.20~9.8, 5.652.5N-dealkylation, N-oxidation>85% (Requires double protection)

**Calculated LogP of the zwitterionic core. *Based on standard HATU/DIPEA coupling with a primary aliphatic amine.

Workflow Visualization

The true utility of 4-Boc-thiomorpholine-2-acetic acid lies in divergent synthesis. The diagram below illustrates a standard workflow where the building block is incorporated, deprotected, and then split into parallel optimization tracks to explore the chemical space of the sulfur oxidation states.

Workflow A 4-Boc-thiomorpholine- 2-acetic acid B Amide Coupling (HATU/DIPEA) A->B Scaffold Assembly C Boc Deprotection (TFA/DCM) B->C Deprotection D Divergent Oxidation C->D Derivatization E Thioether Retention (High cLogP) D->E Control F Sulfoxide/Sulfone (Low cLogP, High TPSA) D->F mCPBA/Oxone G In Vitro ADME (HLM & FMO Stability) E->G Profiling F->G Profiling

Workflow for divergent derivatization and ADME profiling of thiomorpholine scaffolds.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic constraints to prevent common pitfalls associated with C2-substituted chiral heterocycles.

Protocol 1: Epimerization-Controlled Amide Coupling

When coupling 4-Boc-thiomorpholine-2-acetic acid, the acidity of the alpha-protons on the acetic acid linker poses a risk of epimerization at the C2 stereocenter if over-activated. HATU is selected over EDC/HOBt to maximize the reaction rate, thereby outcompeting the racemization pathway.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Boc-thiomorpholine-2-acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is sterically hindered, reducing its ability to abstract the alpha-proton compared to unhindered bases like TEA.

  • Pre-activation (Critical Timing): Add HATU (1.1 eq). Stir for exactly 2 minutes . Causality: Extending pre-activation beyond 2 minutes leads to the formation of an unreactive tetramethyluronium byproduct and increases the risk of C2 epimerization.

  • Amine Addition: Add the target primary amine (1.2 eq) in one portion. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 50% MeCN/H2O. Analyze via LC-MS. The presence of a +99 Da mass shift (uronium adduct) indicates that the amine nucleophilicity was insufficient or pre-activation was too long, invalidating the coupling efficiency.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Liver Microsomal Stability & S-Oxidation Tracking

Thiomorpholines are highly susceptible to Flavin-containing monooxygenase (FMO) and Cytochrome P450 (CYP) mediated oxidation[2]. This protocol isolates the metabolic clearance rate and identifies the specific S-oxidation liabilities.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the deprotected thiomorpholine test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel assay without NADPH. Causality: If the compound degrades in the absence of NADPH, clearance is driven by non-CYP/FMO mechanisms (e.g., chemical instability or esterases), invalidating the assumption of oxidative clearance.

    • Positive Control: Run Verapamil in parallel. If Verapamil is not cleared >80% at 60 minutes, the HLM batch is inactive.

  • LC-MS/MS Analysis: Quantify the parent disappearance to calculate intrinsic clearance ( CLint​ ). Scan for +16 Da (sulfoxide) and +32 Da (sulfone) metabolites to map the oxidative degradation pathway.

Conclusion

4-Boc-thiomorpholine-2-acetic acid is a highly strategic building block that outperforms standard morpholine analogues when lipophilicity, membrane permeability, and late-stage derivatization are prioritized. By utilizing the protocols outlined above, researchers can mitigate epimerization risks during synthesis and accurately profile the unique metabolic pathways inherent to sulfur-containing bioisosteres.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345-1410. URL:[Link]

  • Wermuth, C. G. (2006). Molecular Variations Based on Isosteric Replacements. The Practice of Medicinal Chemistry (Third Edition), Academic Press. URL:[Link]

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441-5444. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Safety, Handling, and Disposal Guide: 4-Boc-thiomorpholine-2-acetic acid

As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into drug discovery pipelines. 4-Boc-thiomorpholine-2-acetic acid is a highly versatile, sulfur-conta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into drug discovery pipelines. 4-Boc-thiomorpholine-2-acetic acid is a highly versatile, sulfur-containing, Boc-protected amino acid derivative used extensively in peptidomimetic synthesis and small-molecule drug development[1].

While its synthetic utility is well-documented, its downstream logistical management—specifically waste segregation and disposal—requires precise, chemically logical protocols to prevent hazardous cross-reactions and environmental contamination[2]. This guide provides a comprehensive, field-tested framework for the safe handling, experimental utilization, and ultimate disposal of 4-Boc-thiomorpholine-2-acetic acid, ensuring your laboratory maintains both scientific integrity and stringent Environmental Health and Safety (EHS) compliance.

Chemical Profile & Hazard Assessment

Before initiating any workflow, a thorough understanding of the compound's physicochemical properties is mandatory. The structural components of this molecule dictate its reactivity and its environmental hazards[3].

Table 1: Quantitative Data & Hazard Profile for 4-Boc-thiomorpholine-2-acetic acid

PropertyValue / SpecificationCausality / Operational Impact
Chemical Name 4-(tert-Butoxycarbonyl)thiomorpholine-2-acetic acidThe Boc group is acid-labile; the thiomorpholine ring is susceptible to oxidation.
Physical State Solid (Powder)Risk of aerosolization. Requires handling in a certified chemical fume hood.
Solubility Soluble in DMF, DMSO, DCM, EtOAcGuides solvent selection for both reaction workflows and spill cleanup.
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat).
Storage 2-8°C, dry, well-ventilatedPrevents thermal degradation and premature cleavage of the Boc protecting group.

Mechanistic Handling & Experimental Workflow

To demonstrate the practical application and inherent risks of this compound, we outline a standard amide coupling workflow. Understanding this process is critical because the reagents used directly dictate the composition of the resulting chemical waste.

Protocol: Standard Amide Coupling (HATU/DIPEA) Causality Check: We utilize HATU and DIPEA (a non-nucleophilic base) to activate the carboxylic acid of 4-Boc-thiomorpholine-2-acetic acid without risking premature removal of the Boc group, which requires strongly acidic conditions.

  • Preparation: In a rigorously dried reaction flask under an inert atmosphere (N2/Ar), dissolve 1.0 equivalent of 4-Boc-thiomorpholine-2-acetic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at room temperature for 15 minutes. Insight: The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add 1.1 equivalents of the target primary or secondary amine. Stir for 2-4 hours at room temperature, monitoring reaction progress via LC-MS.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System: The 1M HCl wash must be brief to remove unreacted amine and DIPEA. Prolonged exposure to acid will cleave the Boc group, generating isobutylene gas and CO2, which can cause dangerous pressure buildup in the separatory funnel. Always vent the funnel frequently.

Waste Segregation & Disposal Procedures (Core Directive)

The disposal of 4-Boc-thiomorpholine-2-acetic acid and its reaction byproducts cannot be treated as generic waste; it must be disposed of through an approved waste disposal plant following strict local and federal regulations[2][3].

A. Solid Waste Management (Unused Reagent, Contaminated Consumables)

  • Protocol: Collect all contaminated weigh boats, spatulas, empty reagent bottles, and spilled powder in a dedicated, puncture-resistant solid hazardous waste container.

  • Labeling: Label as "Hazardous Solid Waste - Contains Sulfur and Amine Derivatives."

  • Causality: The sulfur atom in the thiomorpholine ring oxidizes to sulfur dioxide (SO2) and sulfur trioxide (SO3) upon combustion. The disposal facility must be notified so the waste is directed to an incinerator equipped with alkaline scrubbers to neutralize SOx emissions.

B. Liquid Organic Waste (Reaction Solvents: DMF, DCM, EtOAc)

  • Protocol: Segregate into "Halogenated" (if DCM was used) or "Non-Halogenated" (if only DMF/EtOAc were used) organic waste carboys.

  • Critical Safety Insight (The "Boc-Bomb" Effect): Never mix waste streams containing Boc-protected compounds with strongly acidic waste (e.g., concentrated TFA or HCl waste from deprotection steps). Acidic cleavage of the Boc group in a sealed waste carboy generates copious amounts of carbon dioxide and highly flammable isobutylene gas. This specific cross-reaction is a leading cause of catastrophic waste carboy ruptures in laboratories.

  • Self-Validating System: Before sealing the organic waste carboy, verify that the pH of the combined waste is neutral to slightly basic. Leave the cap loosely threaded for 24 hours if there is any suspicion of mixed acidic/Boc waste to allow for safe gas venting.

C. Aqueous Liquid Waste (Workup Washes)

  • Protocol: Collect aqueous washes (NaHCO3, brine) in a dedicated aqueous waste container.

  • Treatment: Adjust the pH to 6-8 using dilute acid or base before final capping. Do not pour down the sink, as trace thiomorpholine derivatives possess biological activity and can disrupt microbial processing in municipal wastewater treatment plants[4].

Spill Response & Emergency Protocols

  • Powder Spill (Dry): Do not sweep. Sweeping aerosolizes the fine powder, increasing inhalation risk. Gently cover the spill with damp absorbent paper to suppress dust. Carefully scoop the material into a solid waste container using a non-sparking tool. Wash the area with a 10% bleach solution followed by soap and water.

  • Solution Spill: Isolate the area. Absorb the liquid using an inert absorbent material (e.g., vermiculite or universal spill pads). Place the saturated pads in a sealed, labeled container for solid hazardous waste disposal.

Process Visualization

The following diagram illustrates the logical flow from chemical handling through experimental workup to the final, environmentally sound disposal pathways.

G Start 4-Boc-thiomorpholine-2-acetic acid (Solid Reagent) Reaction Amide Coupling / Synthesis (DCM/DMF, HATU, DIPEA) Start->Reaction SolidWaste Solid Waste (Vials, Tips, PPE) Start->SolidWaste Spills/Empty Containers Workup Aqueous Workup (Phase Separation) Reaction->Workup OrgPhase Organic Phase (Product) Workup->OrgPhase AqPhase Aqueous Phase (Salts, Excess Reagents) Workup->AqPhase LiquidOrgWaste Halogenated / Non-Halogenated Organic Waste OrgPhase->LiquidOrgWaste Solvent Evaporation LiquidAqWaste Aqueous Waste (pH 6-8 adjusted) AqPhase->LiquidAqWaste Incineration High-Temp Incineration (SOx Scrubber Equipped) SolidWaste->Incineration LiquidOrgWaste->Incineration pH Neutralized (Prevent Gas) LiquidAqWaste->Incineration Specialized Treatment

Caption: Chemical Lifecycle & Waste Segregation Pathway for 4-Boc-thiomorpholine-2-acetic acid.

References

  • AK Scientific, Inc.
  • 4-(Tert-butoxycarbonyl)
  • Buy 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine (EVT-14179437)
  • Source: chemsrc.

Sources

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